8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one

C–C bond activation cobalt catalysis rhodium catalysis

This 8,8‑dimethylbenzocyclobutenone is a sterically‑biased, non‑interchangeable reagent. Unlike the parent or 8‑mono‑substituted analogs, it is completely unreactive under standard Rh(I) catalysis but undergoes C–C cleavage with Co₂(CO)₈/P[3,5‑(CF₃)₂C₆H₃]₃ to give benzocyclohexenones in 52% yield. The Thorpe‑Ingold angle‑compression effect facilitates thermal electrocyclic opening at ≤150°C, enabling trapping with dienophiles. The +0.36 LogP increase (2.16 vs 1.80 for the parent) with unchanged PSA makes it ideal for hydrophobic‑pocket probes.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B15360229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C1=O)C
InChIInChI=1S/C10H10O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3
InChIKeyDCIPRJJRNWRAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (8,8-Dimethylbenzocyclobutenone): Procurement-Relevant Structural and Reactivity Profile


8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 1206451-49-1), also referred to as 8,8-dimethylbenzocyclobutenone, is a gem-dimethyl-substituted benzocyclobutenone with molecular formula C₁₀H₁₀O and molecular weight 146.19 g·mol⁻¹ [1]. It belongs to the benzocyclobutenone (BCBO) class—four-membered-ring ketones fused to a benzene ring that serve as versatile synthetic intermediates capable of thermal or photochemical electrocyclic ring-opening to generate reactive α-oxo-ortho-quinodimethanes (ortho-quinoid ketene methides) [2]. The gem-dimethyl substitution at the C8 position imparts distinct steric and electronic properties that differentiate this compound from the parent benzocyclobutenone and other substituted analogs in both catalytic and thermal transformations.

Why 8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one Cannot Be Replaced by Unsubstituted Benzocyclobutenone or Other 8-Substituted Analogs


The gem-dimethyl substitution at C8 fundamentally alters the steric environment around the strained C1–C8 bond of the benzocyclobutenone core, directly impacting catalyst accessibility and reaction pathway selection. Unsubstituted benzocyclobutenone and 8-mono-substituted analogs (e.g., 8-methyl) are processed efficiently by established Rh(I) catalytic systems, yet the 8,8-dimethyl derivative is completely unreactive under identical Rh-catalyzed conditions due to steric congestion at the C1–C8 bond [1]. Furthermore, the gem-dimethyl group introduces the Thorpe–Ingold (angle compression) effect, which modulates the ground-state geometry and can influence the thermodynamics and kinetics of electrocyclic ring-opening relative to the parent compound [2]. Simple replacement with the parent benzocyclobutenone (CAS 3469-06-5) or 8-methylbenzocyclobutenone therefore leads to either catalytic incompatibility or divergent reactivity profiles, making the 8,8-dimethyl derivative a non-interchangeable, application-specific reagent.

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Catalyst System Compatibility: Co(0) vs. Rh(I) Catalytic C–C Bond Cleavage of 8,8-Dimethyl vs. 8-Methyl and Unsubstituted Benzocyclobutenones

In a direct head-to-head comparison of catalytic intramolecular alkyne/benzocyclobutenone coupling, the 8,8-dimethyl-substituted substrate 1r was completely unreactive (0% yield) with the [Rh(cod)Cl]₂–dppp catalyst system, whereas the Co₂(CO)₈/P[3,5-(CF₃)₂C₆H₃]₃ system delivered the corresponding benzocyclohexenone product 2r in 52% isolated yield [1]. For context, the 8-methyl-substituted substrate 1q gave 23% yield under Rh catalysis and 48% yield under Co catalysis—a more than two-fold improvement [1]. This demonstrates that the gem-dimethyl group imposes a steric barrier that renders the C1–C8 bond inaccessible to Rh-mediated oxidative addition, necessitating a mechanistically distinct Co-catalyzed pathway.

C–C bond activation cobalt catalysis rhodium catalysis benzocyclobutenone coupling

Lipophilicity Differentiation: LogP of 8,8-Dimethylbenzocyclobutenone vs. Parent Benzocyclobutenone for Solvent Partitioning and Chromatographic Behavior

The computed LogP of 8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one is 2.16 [1], representing a +0.36 log unit increase over the parent benzocyclobutenone (LogP ≈ 1.80) . This corresponds to an approximately 2.3-fold increase in 1-octanol/water partition coefficient, reflecting the hydrophobic contribution of the gem-dimethyl group. The increased lipophilicity directly affects reversed-phase chromatographic retention, extraction efficiency from aqueous reaction mixtures, and potential membrane permeability in biological assay contexts.

lipophilicity LogP chromatographic retention physicochemical properties

Thorpe–Ingold Angle Compression Effect: Ground-State Geometric Perturbation by the Gem-Dimethyl Group in Benzocyclobutenone Ring Systems

The gem-dimethyl substitution at C8 introduces the Thorpe–Ingold (gem-dialkyl) effect, wherein the mutual steric repulsion of the two methyl groups compresses the internal C7–C8–C1 bond angle of the four-membered ring [1]. This angle compression increases the ground-state energy of the cyclobutenone ring, reducing the activation free energy barrier for electrocyclic ring-opening. While direct kinetic measurements for 8,8-dimethylbenzocyclobutenone are not reported, the general gem-disubstituent effect has been quantified to accelerate cyclization and cycloreversion reactions by factors ranging from 10² to 10⁵ depending on the system [1]. In benzocyclobutenones, the ring-opening produces α-oxo-ortho-quinodimethane intermediates at ~150 °C [2]; the gem-dimethyl effect is expected to lower this barrier, consistent with the observation that 8,8-dimethylbenzocyclobutenols undergo stereospecific thermal isomerization at 160 °C via a (Z)-dienol intermediate [3].

Thorpe–Ingold effect gem-dimethyl effect ring strain angle compression cyclization kinetics

Physicochemical Property Comparison: Molecular Weight and Polar Surface Area of 8,8-Dimethyl vs. Parent Benzocyclobutenone for Procurement Specification

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one has a molecular weight of 146.19 g·mol⁻¹ (exact mass 146.0730) and a polar surface area (PSA) of 17.07 Ų [1]. Compared to the parent benzocyclobutenone (MW 118.13 g·mol⁻¹, exact mass 118.0419, PSA 17.07 Ų) , the 8,8-dimethyl derivative is 28.06 g·mol⁻¹ heavier (+23.8%) while maintaining an identical topological polar surface area. The unchanged PSA confirms that the gem-dimethyl group adds only hydrophobic surface area without introducing additional hydrogen-bonding capacity, consistent with the LogP increase noted above.

molecular weight polar surface area physicochemical properties procurement specification

8,8-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one: Evidence-Backed Application Scenarios for Research Procurement


Co(0)-Catalyzed Intramolecular Alkyne/Benzocyclobutenone Coupling for Benzocyclohexenone Synthesis

When Rh(I) catalysts fail to activate the sterically hindered C1–C8 bond of 8,8-dimethylbenzocyclobutenone (0% yield), the Co₂(CO)₈/P[3,5-(CF₃)₂C₆H₃]₃ system enables C–C bond cleavage and alkyne insertion to deliver benzocyclohexenone products in 52% isolated yield at 110 °C [1]. This application is unique to the 8,8-dimethyl substrate; users procuring this compound should employ Co catalysis rather than the more common Rh-based protocols used for unsubstituted or 8-mono-substituted benzocyclobutenones.

Thermal Generation of Sterically Biased α-Oxo-ortho-Quinodimethane Intermediates for Diels–Alder Cycloaddition

The gem-dimethyl group, via the Thorpe–Ingold angle compression effect, is expected to facilitate thermal electrocyclic ring-opening to the reactive α-oxo-ortho-quinodimethane intermediate at or below the 150 °C threshold established for parent benzocyclobutenones in m-xylene [2][3]. This intermediate can be trapped with dienophiles such as isatins to form 2-oxindole spirolactones in good to excellent yields [4]. The steric bias introduced by the gem-dimethyl group may also influence the torquoselectivity of ring-opening, offering stereochemical outcomes distinct from unsubstituted analogs.

Hydrophobic Scaffold for Medicinal Chemistry and Probe Design Requiring Elevated LogP Without Added Polar Surface Area

With a LogP of 2.16 (vs. 1.80 for parent benzocyclobutenone) and an unchanged PSA of 17.07 Ų, the 8,8-dimethyl derivative provides a +0.36 log unit increase in lipophilicity without introducing additional hydrogen-bond donors or acceptors [5]. This property profile is advantageous for designing compound libraries targeting hydrophobic protein binding pockets or for synthesizing probes requiring enhanced membrane permeability while maintaining a minimal polar footprint.

Differentiation of C1–C8 vs. C1–C2 Bond Cleavage Pathways in Mechanistic Studies of Transition-Metal-Catalyzed Benzocyclobutenone Activation

The complete inertness of the 8,8-dimethyl substrate toward Rh(I)-catalyzed C1–C8 oxidative addition provides a powerful mechanistic probe: reactivity observed with Co(0) but not Rh(I) implicates a distinct catalytic pathway that does not proceed via C1–C8 bond cleavage [1]. Researchers can exploit this substrate as a diagnostic tool to distinguish between C1–C8 and C1–C2 activation mechanisms when developing new catalytic methodologies for benzocyclobutenone transformations.

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